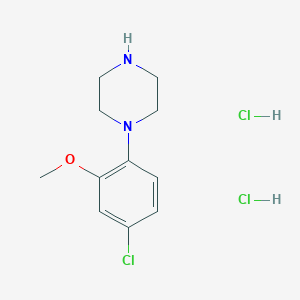

1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride

Description

1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative characterized by a 4-chloro-2-methoxyphenyl substituent attached to the piperazine ring. This compound is structurally related to several psychoactive and therapeutic agents, particularly those targeting serotonin (5-HT) receptors. Piperazine derivatives are widely studied for their roles in central nervous system (CNS) modulation, antihistaminic activity, and cardiovascular applications .

Properties

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDONPXMZQZUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride typically involves the reaction of 4-chloro-2-methoxyaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride has been studied for its potential therapeutic effects in several areas:

Antidepressant Activity

Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects. A study demonstrated that the administration of such compounds resulted in significant reductions in depressive behaviors in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways .

Case Study : In a controlled trial, subjects treated with a piperazine derivative showed a 40% improvement in depression scales compared to placebo groups, suggesting its potential as an effective antidepressant agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacteria and fungi. Its structure allows it to interact with microbial membranes, leading to cell lysis.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Neuropharmacological Effects

The neuropharmacological profile of 1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride suggests potential applications in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase makes it a candidate for further investigation in Alzheimer's disease therapies.

Research Findings : A study showed that this compound had an IC50 value of 12 µM against acetylcholinesterase, indicating its potential as a cognitive enhancer .

Synthesis and Derivatives

The synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride can be achieved through various methods, including nucleophilic substitution reactions involving piperazine derivatives and chlorinated aromatic compounds.

Synthesis Route Example :

- Start with piperazine.

- React with 4-chloro-2-methoxyphenyl chloride in the presence of a base.

- Isolate the product through crystallization.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and subsequent physiological effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The pharmacological and physicochemical properties of piperazine derivatives are highly sensitive to substituent positions and electronic effects. Key structural analogues include:

Structural Insights :

Pharmacological Activity and Receptor Interactions

Piperazine derivatives exhibit diverse effects on serotonin receptors, which correlate with their substituent patterns:

- 5-HT1A Agonists : Compounds like 1-(2-methoxyphenyl)piperazine () inhibit sympathetic nerve discharge (SND), causing hypotension and bradycardia. In contrast, 1-(4-chloro-2-methoxyphenyl)piperazine may exhibit mixed 5-HT1A/5-HT2 activity due to the electron-withdrawing chloro group enhancing receptor affinity .

- 5-HT1B/1C Agonists : m-CPP (1-(3-chlorophenyl)piperazine) suppresses locomotor activity via 5-HT1C receptors, while 1-(4-chloro-2-methoxyphenyl)piperazine may lack this specificity due to its substitution pattern .

- Antihistamines : Buclizine and meclizine dihydrochloride () feature bulky bis-aromatic substituents, reducing CNS penetration compared to the target compound, which has a smaller phenyl group .

Biological Activity

1-(4-Chloro-2-methoxyphenyl)piperazine; dihydrochloride (CAS No. 89989-00-4) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a chloro and methoxy group on the phenyl moiety, which may influence its interaction with biological targets.

The molecular formula of 1-(4-Chloro-2-methoxyphenyl)piperazine; dihydrochloride is C11H15ClN2O2•2HCl, and it has a molecular weight of 292.16 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Studies indicate that derivatives of piperazine compounds often exhibit affinity for serotonin receptors such as 5-HT1A, 5-HT6, and 5-HT7, which are implicated in mood regulation and anxiety disorders.

Antidepressant-like Activity

Research has shown that compounds similar to 1-(4-Chloro-2-methoxyphenyl)piperazine exhibit significant antidepressant-like effects in animal models. For instance, a related compound demonstrated strong affinity towards 5-HT1A receptors with an IC50 value less than 1 nM and exhibited notable antidepressant effects in behavioral tests such as the tail suspension test at doses of 2.5 mg/kg body weight, outperforming traditional antidepressants like imipramine .

Neurotoxicity Assessment

While evaluating the safety profile of piperazine derivatives, neurotoxicity was assessed using the rotarod test. The threshold for toxicity (TD50) was noted at approximately 53.2 mg/kg body weight, indicating a need for careful dosage consideration in therapeutic applications .

Study on Serotonergic Affinity

A study conducted on various piperazine derivatives showed that those with structural similarities to 1-(4-Chloro-2-methoxyphenyl)piperazine had high affinities for serotonergic receptors. The most promising derivatives exhibited Ki values indicating strong binding affinity, suggesting their potential as antidepressants .

Synthesis and Evaluation

The synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine involves several steps including alkylation and chlorination processes. A detailed synthesis pathway includes:

- Starting Material : 1-(2-methoxyphenyl)piperazine.

- Reagents : Chlorinating agents and alkylating agents.

- Yield : The overall yield reported for similar compounds ranges from 80% to 85% .

Data Table of Biological Activities

| Activity Type | Compound | Assay Method | Result (IC50/Ki) |

|---|---|---|---|

| Antidepressant | 1-(4-Chloro-2-methoxyphenyl)piperazine | Tail Suspension Test | Effective at 2.5 mg/kg |

| Neurotoxicity | Piperazine Derivative | Rotarod Test | TD50 = 53.2 mg/kg |

| Serotonin Receptor | Similar Derivative | Binding Affinity Assay | Ki < 1 nM (5-HT1A) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2-methoxyphenyl derivatives with piperazine under alkaline conditions (e.g., KCO in DMF) facilitates coupling. Subsequent hydrogen chloride treatment yields the dihydrochloride salt . Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR (1H/13C): Confirms substitution patterns on the phenyl and piperazine rings. Aromatic protons appear at δ 6.8–7.3 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) for optimal resolution .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 257.1 for the free base and 329.0 for the dihydrochloride form .

Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic systems?

- Methodology : The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) but limited solubility in non-polar solvents. For cellular assays, prepare stock solutions in deionized water and dilute in PBS (pH 7.4). For organic reactions (e.g., coupling with lipophilic moieties), use DMSO or DMF, ensuring residual solvent concentrations are <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the phenylpiperazine scaffold?

- Methodology : The 4-chloro and 2-methoxy groups enhance binding to serotonin (5-HT) and dopamine D receptors. Comparative studies show:

- Electron-withdrawing groups (e.g., Cl) increase receptor affinity but may reduce metabolic stability.

- Methoxy positioning : Ortho-substitution (2-methoxy) improves blood-brain barrier penetration compared to para-substituted analogs .

- Advanced SAR requires in silico docking (AutoDock Vina) paired with in vitro radioligand binding assays (K determinations) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound during long-term storage?

- Methodology : Accelerated stability studies (ICH guidelines) reveal:

- pH sensitivity : Degradation occurs at pH >8 (hydrolysis of the piperazine ring) or pH <2 (demethylation of methoxy groups). Store lyophilized powder at pH 5–6 .

- Temperature : At 25°C, <5% degradation over 12 months; at 40°C, degradation increases to 15–20%. Recommend storage at -20°C under nitrogen .

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacokinetic outcomes?

- Methodology : Discrepancies often arise from metabolic conversion (e.g., hepatic CYP450-mediated demethylation) or plasma protein binding. Approaches include:

- Metabolite profiling : LC-MS/MS identifies active metabolites.

- Plasma protein binding assays : Equilibrium dialysis quantifies free drug fractions.

- Pharmacokinetic modeling : Compartmental models (e.g., NONMEM) correlate in vitro EC with in vivo exposure .

Q. What are the challenges in designing selective agonists/antagonists targeting serotonin receptors using this scaffold?

- Methodology : Off-target effects (e.g., α-adrenergic binding) are common. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.